Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate
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Overview
Description
Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of two iodine atoms at the 5 and 7 positions of the quinoline ring, which is linked to an ethyl acetate group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate typically involves the iodination of quinoline derivatives followed by esterification. One common method includes the reaction of 5,7-diiodoquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of less substituted quinoline derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the iodine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce deiodinated quinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.
Scientific Research Applications
Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate exerts its effects is largely dependent on its interaction with molecular targets. The iodine atoms and the quinoline ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. The compound can interfere with biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate can be compared with other quinoline derivatives such as:
5,7-Dichloroquinolin-8-yl acetate: Similar in structure but with chlorine atoms instead of iodine, leading to different reactivity and biological activity.
8-Hydroxyquinoline: Lacks the ethyl acetate group and iodine atoms, resulting in distinct chemical and biological properties.
Quinoline N-oxides: Oxidized derivatives with different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl acetate group, which confer unique chemical reactivity and potential biological activity.
Properties
CAS No. |
73511-40-7 |
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Molecular Formula |
C13H11I2NO3 |
Molecular Weight |
483.04 g/mol |
IUPAC Name |
ethyl 2-(5,7-diiodoquinolin-8-yl)oxyacetate |
InChI |
InChI=1S/C13H11I2NO3/c1-2-18-11(17)7-19-13-10(15)6-9(14)8-4-3-5-16-12(8)13/h3-6H,2,7H2,1H3 |
InChI Key |
FPPPOIGMYDDPDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C2=C1N=CC=C2)I)I |
Origin of Product |
United States |
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